Methyl 3-ethyl-5-phenylpent-2-enoate
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Overview
Description
Methyl 3-ethyl-5-phenylpent-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a pent-2-enoate backbone, which is further substituted with ethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-5-phenylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid is reacted with methanol under reflux conditions with a strong acid such as sulfuric acid or hydrochloric acid as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the ester group into a variety of organic compounds, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 3-ethyl-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which methyl 3-ethyl-5-phenylpent-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by esterases, resulting in the formation of the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-5-phenylpent-2-enoate
- Ethyl 3-ethyl-5-phenylpent-2-enoate
- Methyl 3-ethyl-5-(4-methylphenyl)pent-2-enoate
Uniqueness
Methyl 3-ethyl-5-phenylpent-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
189890-32-2 |
---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
methyl 3-ethyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-3-12(11-14(15)16-2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
DEGMLTXEWVNNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC(=O)OC)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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